5-chloro-1-ethyl-1H-pyrazol-4-amine
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Overview
Description
5-chloro-1-ethyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-ethyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of ethyl hydrazine with 4-chloro-3-oxobutanoic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
5-chloro-1-ethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazol-5-amine: Similar structure but lacks the chlorine atom.
5-chloro-1-methyl-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.
3,5-dichloro-1-ethyl-1H-pyrazol-4-amine: Contains an additional chlorine atom at the 3-position.
Uniqueness
5-chloro-1-ethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position and the ethyl group at the 1-position makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
406188-96-3 |
---|---|
Molecular Formula |
C5H8ClN3 |
Molecular Weight |
145.6 |
Purity |
95 |
Origin of Product |
United States |
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